[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE
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Overview
Description
“[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE” is a complex organic compound that features multiple functional groups, including acetoxy, bromo, methoxy, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the triazinyl group, and the acetylation of hydroxyl groups. Typical reaction conditions might include:
Formation of the tetrahydropyran ring: This could involve an intramolecular cyclization reaction.
Introduction of the triazinyl group: This might be achieved through a nucleophilic substitution reaction.
Acetylation: This step would involve the reaction of hydroxyl groups with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or bromo groups.
Reduction: Reduction reactions could target the triazinyl group or the acetoxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles might be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with nucleic acids: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-(3-chloro-4-methoxybenzyl)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydro-2H-pyran-4-yl acetate
- 3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-(3-bromo-4-ethoxybenzyl)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydro-2H-pyran-4-yl acetate
Uniqueness
The uniqueness of “[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H28BrN3O12 |
---|---|
Molecular Weight |
642.4g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[4-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dioxo-1,2,4-triazin-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H28BrN3O12/c1-12(30)37-11-19-21(38-13(2)31)22(39-14(3)32)23(40-15(4)33)24(41-19)29-25(35)28(20(34)9-27-29)10-16-6-7-18(36-5)17(26)8-16/h6-9,19,21-24H,10-11H2,1-5H3 |
InChI Key |
QAIRZTMCRBBBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C(=O)N(C(=O)C=N2)CC3=CC(=C(C=C3)OC)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C(=O)N(C(=O)C=N2)CC3=CC(=C(C=C3)OC)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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